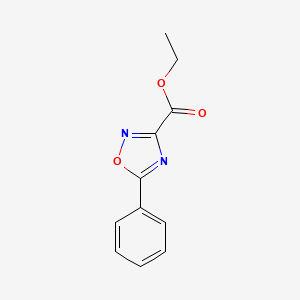

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUMZVCZZDZNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401661 | |

| Record name | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37384-62-6 | |

| Record name | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details the primary synthetic routes, experimental protocols, and relevant chemical data.

Introduction

The 1,2,4-oxadiazole moiety is a significant pharmacophore in modern drug design, serving as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties. This compound is a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on the most common and effective methods for its preparation.

Synthetic Pathways

The principal and most direct method for the synthesis of this compound involves the cyclocondensation of benzamidoxime with an ethyl oxalyl derivative. Two primary variations of this approach are prevalent:

-

Route A: Reaction of benzamidoxime with ethyl chlorooxoacetate.

-

Route B: Reaction of benzamidoxime with diethyl oxalate.

This guide will provide a detailed experimental protocol based on a closely related procedure for a similar isomer, which is a reliable method for obtaining the target compound.

Technical Guide: Properties of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a small molecule of significant interest in the field of medicinal chemistry, particularly in the development of therapies for genetic disorders caused by nonsense mutations. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activity, with a focus on its role as a translational readthrough-inducing drug (TRID).

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Melting Point | 50-52 °C | [1] |

| Boiling Point | 342.9 °C at 760 mmHg | N/A |

| Density | 1.223 g/cm³ | N/A |

| Refractive Index | 1.537 | N/A |

| Solubility | Soluble in ethanol. | [1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.22 | d | 7.2 | 2H | Aromatic protons |

| 7.64 | t | 7.4 | 1H | Aromatic proton |

| 7.55 | t | 7.4 | 2H | Aromatic protons |

| 4.55 | q | 7.1 | 2H | -CH₂- |

| 1.47 | t | 7.1 | 3H | -CH₃ |

Solvent: CDCl₃, Reference:[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1720 | C=O stretching |

Reference:[1]

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 219.0691 | 219.0699 |

Reference:[1]

Synthesis

This compound is synthesized via a classic amidoxime route.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottomed flask, dissolve 0.3 g of the starting amidoxime in 50 mL of toluene.[1]

-

Reagent Addition: Add 1.2 equivalents of benzoyl chloride and 1.2 equivalents of pyridine to the reaction mixture.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate.[1]

-

Purification: Purify the crude product from the combined organic extracts by chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1]

-

Crystallization: Further purify the obtained product by crystallization from ethanol.[1]

References

"CAS number 37384-62-6"

Absence of Publicly Available Data for CAS Number 37384-62-6

An extensive search for the chemical substance associated with CAS number 37384-62-6 has yielded no specific, publicly available information. This suggests that the provided CAS number may be invalid, has been retired, or corresponds to a proprietary compound not disclosed in public chemical databases or scientific literature.

Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The absence of a record for 37384-62-6 in major chemical and scientific databases prevents the compilation of the requested in-depth technical guide.

Therefore, it is not possible to provide data on its chemical properties, synthesis methods, biological activities, or any associated experimental protocols and signaling pathways as no such information is publicly accessible. Researchers, scientists, and drug development professionals are advised to verify the CAS number for any potential typographical errors or to consult the original source of the identifier for further clarification.

"molecular structure of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate"

An In-Depth Technical Guide to Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential antiviral, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, serving as a foundational guide for researchers in drug discovery and development.

Molecular Identity and Physicochemical Properties

The fundamental identification and computed physicochemical properties of this compound are summarized below. These identifiers are crucial for unambiguous substance registration, database searching, and regulatory submissions.

Table 1: Chemical Identity

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 37384-62-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 218.21 g/mol | [1] |

| Exact Mass | 218.069142 u | [2] |

| InChI Key | HPUMZVCZZDZNTC-UHFFFAOYSA-N |[3] |

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.223 g/cm³ |

| Boiling Point | 342.9 °C at 760 mmHg |

| Flash Point | 161.2 °C |

| Refractive Index | 1.537 |

| Polar Surface Area | 65.22 Ų |

| XLogP3 | 1.91 |

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and direct route involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or ester.

General Synthesis Pathway

The logical workflow for the synthesis of the title compound involves a two-step process starting from commercially available reagents: the acylation of benzamidoxime followed by intramolecular cyclization.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound based on standard methodologies for 1,2,4-oxadiazole formation.

-

Reagent Preparation : Dissolve benzamidoxime (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).

-

Acylation : Cool the solution to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acyl intermediate by thin-layer chromatography (TLC).

-

Cyclization : Upon consumption of the starting amidoxime, gently heat the reaction mixture to reflux (40-80 °C, depending on the solvent) for 4-8 hours to induce cyclodehydration.

-

Work-up : After cooling, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ester.

Characterization

Table 3: Expected ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.15 - 8.10 | Multiplet | 2H | Aromatic protons (ortho to oxadiazole) |

| ~ 7.65 - 7.50 | Multiplet | 3H | Aromatic protons (meta, para) |

| ~ 4.50 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 4: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 173.0 | Oxadiazole Carbon (C5) |

| ~ 164.5 | Oxadiazole Carbon (C3) |

| ~ 158.0 | Ester Carbonyl (C =O) |

| ~ 132.0 - 127.0 | Aromatic Carbons |

| ~ 125.0 | Aromatic Quaternary Carbon |

| ~ 63.0 | -O-CH₂ -CH₃ |

| ~ 14.0 | -O-CH₂-CH₃ |

Table 5: Expected FT-IR and Mass Spectrometry Data

| Technique | Feature | Expected Value | Assignment |

|---|---|---|---|

| FT-IR | Absorption Band | ~ 1740 cm⁻¹ | C=O Stretch (Ester) |

| Absorption Band | ~ 1615 cm⁻¹ | C=N Stretch (Oxadiazole) | |

| Absorption Band | ~ 1580 cm⁻¹ | C=C Stretch (Aromatic) | |

| Absorption Band | ~ 1250 cm⁻¹ | C-O Stretch (Ester) | |

| MS (ESI+) | m/z | 219.07 | [M+H]⁺ |

| | m/z | 241.05 | [M+Na]⁺ |

Potential Biological Significance

The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability and ability to participate in hydrogen bonding. While specific biological activities for this compound have not been extensively reported, the broader class of 1,2,4-oxadiazole derivatives has shown significant potential in various therapeutic areas. Recent studies have highlighted their role as potent inhibitors of SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral life cycle. The general workflow for identifying such activity is outlined below.

The structural features of this compound—a central heterocyclic ring, a phenyl group for potential pi-stacking interactions, and an ethyl carboxylate group that can act as a hydrogen bond acceptor—make it a viable candidate for screening in various biological assays.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic pathway. While comprehensive experimental data on its properties and biological functions are limited in current literature, its structural relationship to the pharmacologically significant 1,2,4-oxadiazole family positions it as a compound of interest for further investigation. This guide provides the necessary foundational data, a representative synthetic protocol, and the expected analytical characteristics to facilitate future research and application in medicinal chemistry and materials science.

References

An In-Depth Technical Guide on the Mechanism of Action of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (NV930)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, designated as NV930, is a novel small molecule inhibitor of the tRNA-specific 2′-O-methyltransferase FTSJ1. It is classified as a translational readthrough-inducing drug (TRID) with potential therapeutic applications in genetic diseases caused by nonsense mutations. By targeting FTSJ1, NV930 is proposed to modulate tRNA modifications, thereby enabling the ribosome to read through premature termination codons (PTCs) and synthesize full-length, functional proteins. This technical guide provides a comprehensive overview of the available data on the mechanism of action of NV930, including its biological activity, proposed signaling pathway, and the experimental protocols used for its characterization. While specific pharmacological constants such as IC50 and EC50 values are not yet publicly available, this document summarizes the existing qualitative and semi-quantitative data to facilitate further research and development.

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant percentage of all inherited diseases, including cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD). These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy for these disorders is the use of translational readthrough-inducing drugs (TRIDs), which can suppress the recognition of the PTC and allow for the synthesis of a full-length protein.

This compound (NV930) has emerged as a promising TRID. It has demonstrated significant readthrough activity in various in vitro and in vivo models of genetic diseases.[1][2][3][4][5] This document aims to provide a detailed technical overview of the current understanding of NV930's mechanism of action.

Core Mechanism of Action: Inhibition of FTSJ1

The primary proposed mechanism of action for NV930 is the inhibition of FTSJ1, a tRNA-specific 2′-O-methyltransferase.[6][7][8][9][10] FTSJ1 is responsible for the 2'-O-methylation of the wobble uridine in the anticodon of specific tRNAs. This modification is crucial for maintaining the efficiency and fidelity of protein translation.

The inhibition of FTSJ1 by NV930 is hypothesized to alter the pool of available tRNAs, potentially leading to an increase in the frequency of near-cognate tRNAs being incorporated at the site of a PTC. This allows the ribosome to bypass the premature stop signal and continue translation, resulting in the production of a full-length protein.[6][8]

Signaling Pathway

The proposed signaling pathway for NV930's action is depicted below. This pathway illustrates the key molecular events from the administration of the drug to the restoration of protein function.

Caption: Proposed signaling pathway of NV930.

Data Presentation

Currently, there is a lack of publicly available, specific quantitative pharmacological data for NV930, such as IC50 values for FTSJ1 inhibition or EC50 values for translational readthrough. However, several studies have provided semi-quantitative data and comparative analyses that demonstrate its efficacy.

| Parameter | Value/Observation | Cell Line/System | Assay | Reference |

| Concentration for Activity | 3 µM, 12 µM, 48 µM | HCT116 cells | Western Blot for p53 | [3][5] |

| Comparative Activity | Higher than ataluren at 12 µM | HeLa FLuc-opal transfected cells | Luciferase Reporter Assay | [1] |

| Toxicity | No altered cell viability at 48 µM | Not specified | MTT Assay | [4] |

| In Vivo Tolerability | No mortality at 300 mg/kg | CF mouse models | Not specified | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of NV930's activity.

Dual-Luciferase Reporter Assay for Translational Readthrough

This assay is a primary method for quantifying the readthrough efficiency of a PTC.

Caption: Workflow for the Dual-Luciferase Reporter Assay.

Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., HeLa) in a multi-well plate. Transfect cells with a dual-luciferase reporter plasmid containing a PTC (e.g., UGA) between the Renilla and Firefly luciferase genes.

-

Compound Treatment: After transfection, treat the cells with NV930 at the desired concentrations (e.g., a range including 12 µM) for a specified duration (e.g., 24 hours). Include appropriate vehicle controls.

-

Cell Lysis: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Add passive lysis buffer and incubate at room temperature to lyse the cells.

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Inject the Firefly luciferase substrate and measure the luminescence.

-

Inject the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the luminescence.

-

-

Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well. An increase in this ratio in NV930-treated cells compared to control cells indicates translational readthrough.

Western Blot for Full-Length Protein Expression

This technique is used to visually confirm the production of the full-length protein of interest (e.g., CFTR) following treatment with NV930.

Protocol:

-

Cell Culture and Treatment: Culture cells expressing a nonsense mutation of the target protein (e.g., FRT cells with CFTR-G542X). Treat the cells with NV930 for a specified period.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CFTR antibody).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the band corresponding to the full-length protein in NV930-treated samples confirms readthrough.

Halide-Sensitive YFP Quenching Assay for CFTR Function

This functional assay measures the chloride channel activity of the restored CFTR protein.[1]

Caption: Workflow for the YFP-Halide Quenching Assay.

Protocol:

-

Cell Culture: Use cells stably expressing a nonsense mutation of CFTR and a halide-sensitive yellow fluorescent protein (YFP).

-

Compound Treatment: Treat the cells with NV930 for a sufficient time to allow for protein expression.

-

Assay Preparation: Wash the cells and replace the medium with a chloride-based buffer.

-

CFTR Activation: Stimulate the CFTR channels with an activator such as forskolin.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

-

Iodide Addition: Inject an iodide-containing buffer. The influx of iodide through functional CFTR channels will quench the YFP fluorescence.

-

Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Compare the quenching rates of NV930-treated cells to untreated controls to determine the restoration of function.

Conclusion and Future Directions

This compound (NV930) is a promising translational readthrough-inducing drug that holds potential for the treatment of genetic diseases caused by nonsense mutations. Its proposed mechanism of action, the inhibition of the FTSJ1 tRNA methyltransferase, represents a novel approach to inducing translational readthrough. The experimental data gathered to date, primarily from luciferase reporter assays, Western blotting, and functional CFTR assays, strongly support its activity.

Future research should focus on elucidating the precise molecular interactions between NV930 and FTSJ1 and on determining key pharmacological parameters such as IC50 and EC50 values. A deeper understanding of the downstream effects of FTSJ1 inhibition on the tRNA pool and ribosomal function will also be crucial. Furthermore, continued preclinical and clinical evaluation will be necessary to establish the safety and efficacy of NV930 as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Readthrough Approach Using NV Translational Readthrough-Inducing Drugs (TRIDs): A Study of the Possible Off-Target Effects on Natural Termination Codons (NTCs) on TP53 and Housekeeping Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unipa.it [iris.unipa.it]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel inhibitors | DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.unina.it [iris.unina.it]

- 10. Other Targets | DC Chemicals [dcchemicals.com]

The Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives: A Technical Guide

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a significant pharmacophore in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its role as a bioisosteric equivalent of ester and amide groups, contribute to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of a multitude of 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

1,2,4-Oxadiazole derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,2,4-Oxadiazole linked Imidazopyridine (Compound 1) | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | - |

| A-549 (Lung) | 1.56 ± 0.061 | Adriamycin | - | |

| A375 (Melanoma) | 0.79 ± 0.033 | Adriamycin | - | |

| 1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-pyrimidine (Compound 5) | MCF-7 (Breast) | 0.22 ± 0.078 | - | - |

| A-549 (Lung) | 0.11 ± 0.051 | - | - | |

| Colo-205 (Colon) | 0.93 ± 0.043 | - | - | |

| A2780 (Ovarian) | 0.34 ± 0.056 | - | - | |

| 1,2,4-Oxadiazole-Thiazole/Thiophene-sulfonamide Conjugate (OX12) | HCT-116 (Colorectal) | 11.1 | - | - |

| Hybrid of 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazoles (Compound 5c) | A549 (Lung) | 9.18 - 12.8 | Gefitinib | - |

| Hybrid of 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazoles (Compound 8a) | Caco-2 (Colon) | 13.0 | Gefitinib | - |

Signaling Pathways in Anticancer Activity

A significant mechanism through which 1,2,4-oxadiazole derivatives exert their anticancer effects is by inhibiting the EGFR/PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][5]

Anti-inflammatory Activity

Certain 1,2,4-oxadiazole derivatives have been shown to possess potent anti-inflammatory properties.[6] Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[6][7]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of flurbiprofen-based oxadiazole derivatives, as measured by the percentage of edema inhibition in the carrageenan-induced paw edema model.

| Compound | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |

| Compound 10 | 88.33 | Flurbiprofen | 90.01 |

| Compound 3 | 66.66 | Flurbiprofen | 90.01 |

| Compound 5 | 55.55 | Flurbiprofen | 90.01 |

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of some 1,2,4-oxadiazole derivatives are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.[6][7]

Antimicrobial and Antiparasitic Activities

The 1,2,4-oxadiazole scaffold is present in compounds exhibiting a wide range of anti-infective properties, including antibacterial, antifungal, and antiparasitic activities.[8]

Quantitative Antimicrobial and Antiparasitic Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for selected 1,2,4-oxadiazole derivatives against various pathogens.

| Compound/Derivative | Pathogen | MIC (µg/mL) | IC50 (µM) | Reference Compound |

| Compound 43 | Staphylococcus aureus | 0.15 | - | - |

| Salmonella schottmulleri | 0.05 | - | - | |

| Escherichia coli | 0.05 | - | - | |

| Candida albicans | 12.5 | - | - | |

| 1,2,4-Oxadiazole-N-acylhydrazone (73a) | Trypanosoma cruzi | - | 3.6 | Benznidazole |

| 1,2,4-Oxadiazole-N-acylhydrazone (73b) | Trypanosoma cruzi | - | 3.9 | Benznidazole |

Antiviral Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents, with activity reported against viruses such as Zika virus, dengue virus, and SARS-CoV-2.[9][10]

Quantitative Antiviral Activity Data

The table below shows the antiviral activity of specific 1,2,4-oxadiazole derivatives, presented as EC50 (the concentration required to achieve 50% of the maximum effect) and IC50 values.

| Compound/Derivative | Virus | EC50 (µM) | IC50 (µM) | Target |

| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) | Zika Virus | - | Potent Activity | - |

| 1,2,4-Oxadiazole Compound 13f | SARS-CoV-2 | 5.4 | 1.8 | PLpro |

| 1,2,4-Oxadiazole Compound 26r | SARS-CoV-2 | 4.3 | 1.0 | PLpro |

Enzyme Inhibition

1,2,4-Oxadiazole derivatives have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of selected 1,2,4-oxadiazole derivatives against different enzymes, presented as IC50 values.

| Compound/Derivative | Enzyme | IC50 (µM) |

| 1,2,4-Oxadiazole-Thiazole/Thiophene-sulfonamide Conjugate (OX12) | Carbonic Anhydrase IX | 4.23 |

| 1,2,4-Oxadiazole Derivative 6n | Butyrylcholinesterase (BuChE) | 5.07 |

| 1,2,4-Oxadiazole Derivative 2c | Acetylcholinesterase (AChE) | 0.0158 - 0.121 |

| 1,2,4-Oxadiazole Derivative 3a | Acetylcholinesterase (AChE) | 0.0158 - 0.121 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 1,2,4-oxadiazole derivatives.

General Workflow for In Vitro Biological Activity Screening

The initial screening of a library of compounds to identify bioactive "hits" typically follows a structured workflow.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

1,2,4-Oxadiazole derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7][12]

Materials:

-

Male Wistar rats or Swiss albino mice (150-200 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

1,2,4-Oxadiazole derivative solution/suspension

-

Reference anti-inflammatory drug (e.g., Indomethacin or Flurbiprofen)

-

Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups for different doses of the 1,2,4-oxadiazole derivative). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal. The left hind paw can serve as a non-inflamed control.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,2,4-Oxadiazole derivative stock solutions (in DMSO)

-

Positive control antibiotic/antifungal

-

Sterile saline or PBS

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Compounds: Dispense 50-100 µL of sterile broth into each well of the 96-well plate. In the first column of wells, add an equal volume of the 1,2,4-oxadiazole derivative stock solution (at twice the highest desired test concentration). Perform a two-fold serial dilution by transferring 50-100 µL from the first column to the second, and so on, across the plate. Discard the final 50-100 µL from the last column of dilutions.

-

Inoculation: Add 50-100 µL of the prepared inoculum to each well, bringing the final volume to 100-200 µL. This will also dilute the compound concentrations to their final test concentrations.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only) on each plate.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[14] The results can also be read using a microplate reader by measuring the optical density at 600 nm.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. benchchem.com [benchchem.com]

A Comprehensive Review of 1,2,4-Oxadiazole Synthesis: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Strategies, Experimental Protocols, and Comparative Analysis for Drug Discovery and Development Professionals.

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its significance lies in its ability to act as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. This technical guide provides a thorough review of the primary synthetic routes to 1,2,4-oxadiazoles, complete with detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of key synthetic workflows.

Core Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring can be broadly categorized into four main approaches, each with distinct advantages and substrate scope. These include the classical acylation of amidoximes, 1,3-dipolar cycloaddition reactions, various one-pot methodologies, and modern oxidative cyclization techniques.

Synthesis from Amidoximes and Acylating Agents

The most traditional and widely employed method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, followed by a cyclodehydration step.[1] This two-step process offers a high degree of flexibility in introducing substituents at the 3- and 5-positions of the oxadiazole ring.

The initial step is the O-acylation of the amidoxime with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. The resulting O-acylamidoxime intermediate is then subjected to cyclization, which can be induced thermally or mediated by a base.[2]

Experimental Protocol: Classical Synthesis via Amidoxime Acylation [1]

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

-

1,3-Dipolar Cycloaddition

This elegant approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[3] The nitrile oxide is typically generated in situ from a precursor such as a hydroxamoyl chloride or an aldoxime. This method is particularly useful for synthesizing 1,2,4-oxadiazoles with specific substitution patterns that may be difficult to access through the amidoxime route.

Experimental Protocol: 1,3-Dipolar Cycloaddition of Nitrile Oxides [4]

-

Materials:

-

N-hydroxyimidoyl halide (1 eq)

-

Dipolarophile (e.g., a nitrile) (5 eq)

-

Triethylamine

-

Chloroform

-

-

Procedure:

-

A mixture of the N-hydroxyimidoyl halide and the dipolarophile in chloroform is prepared in a reaction vial.

-

This vial is placed in a larger sealed vial containing triethylamine.

-

The reaction mixture is stirred at room temperature for 2-4 days, with progress monitored by TLC or NMR.

-

Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 1,2,4-oxadiazole derivative.

-

One-Pot Syntheses

To improve efficiency and reduce waste, several one-pot procedures have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. A common one-pot approach starts from a nitrile, which is converted to an amidoxime in situ, followed by reaction with a carboxylic acid or its derivative and subsequent cyclization.[5][6]

Experimental Protocol: One-Pot Synthesis in a Superbase Medium [1]

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.

-

Oxidative Cyclization

A more recent development in 1,2,4-oxadiazole synthesis is the use of oxidative cyclization methods. These reactions often proceed under mild conditions and can offer alternative pathways to functionalized oxadiazoles. One notable example is the N-bromosuccinimide (NBS)-promoted oxidative cyclization of N-acyl amidines.[2] This method provides high yields and operates at room temperature.[2]

Experimental Protocol: NBS-Promoted Oxidative Cyclization of N-Acyl Amidines [2]

-

Materials:

-

N-acyl amidine

-

N-bromosuccinimide (NBS)

-

Ethyl acetate

-

-

Procedure:

-

The N-acyl amidine is dissolved in ethyl acetate at room temperature.

-

NBS is added to the solution.

-

The reaction proceeds at room temperature, and upon completion, affords the substituted 1,2,4-oxadiazole in almost quantitative yield.[2]

-

The reaction proceeds via the formation of an N-brominated intermediate, followed by N-O bond formation through dehydrobromination under basic conditions.[2]

-

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to the synthesis of 1,2,4-oxadiazoles, significantly reducing reaction times and often improving yields compared to conventional heating.[7][8] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery.

Experimental Protocol: Microwave-Assisted Synthesis [9]

-

Materials:

-

Suitable benzamidoxime (1.14 mmol)

-

Dry potassium carbonate (2.53 mmol)

-

Anhydrous dichloromethane (6.0 mL)

-

Suitable 3-aryl-acryloyl chloride

-

Silica gel (60-120 mesh)

-

-

Procedure:

-

To a sealed vessel under a dry N2 atmosphere, add the benzamidoxime and dry potassium carbonate in anhydrous dichloromethane.

-

Add a solution of the 3-aryl-acryloyl chloride in anhydrous dichloromethane dropwise with stirring at room temperature.

-

After complete consumption of the reagents (monitored by TLC), add silica gel and remove the solvent under low pressure.

-

Place the vessel containing the silica-supported intermediate into a microwave reactor and irradiate.

-

After cooling, the product is extracted from the silica gel with a suitable solvent and purified.

-

Quantitative Data Summary

The following tables provide a comparative overview of the yields and reaction conditions for various synthetic methods leading to 3,5-disubstituted 1,2,4-oxadiazoles.

Table 1: Synthesis from Amidoximes and Acylating Agents

| Amidoxime (R¹) | Acylating Agent (R²) | Conditions | Yield (%) | Reference |

| 4-methylphenyl | methyl or phenyl carboxylate | NaOH/DMSO, RT, 4-24h | 11-90 | [10] |

| Furoxanyl | Various acyl chlorides | Cs₂CO₃, MeCN, 20°C, 10-36h | Good to excellent | [2] |

| Aryl | Cinnamic acids (activated) | KOH, DMA, RT | Comparable to DMSO | [2] |

| Phenyl | Cinnamoyl chloride | K₂CO₃, DCM then MW | 68 | [9] |

Table 2: One-Pot and Multicomponent Syntheses

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

| Nitriles, Hydroxylamine, Carboxylic Acids | Vilsmeier reagent, TEA, CH₂Cl₂, RT, 3h | 61-93 | [11] |

| Nitroalkenes, Arenes, Nitriles | TfOH, diminished temp. | 28-96 | [2] |

| Aryl nitriles, Hydroxylamine, Crotonoyl chloride | Acetic acid (cat.), THF then DMSO, 120°C | High | [5] |

Table 3: Oxidative Cyclization Methods

| Substrate | Oxidant/Conditions | Yield (%) | Reference |

| N-acyl amidines | NBS, Ethyl acetate, RT | 91-99 | [2] |

| N-benzyl amidoximes | NBS/DBU | 54-84 | [2] |

| N-benzyl amidoximes | I₂/K₂CO₃ | 50-80 | [2] |

Table 4: Microwave-Assisted Syntheses

| Amidoxime | Carboxylic Acid/Derivative | Reagents/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Various | Various Carboxylic Acids | HBTU, PS-BEMP, MeCN, 160°C, 15 min | Good to excellent |[8] | | Various | Various Carboxylic Acids | PS-PPh₃, DIEA, THF, 150°C, 15 min | >85 |[8] | | Aryl | Acyl chlorides/Esters | NH₄F/Al₂O₃ or K₂CO₃, MWI | Good |[10] |

Conclusion

The synthesis of 1,2,4-oxadiazoles has evolved significantly from classical two-step procedures to highly efficient one-pot and microwave-assisted methodologies. The choice of synthetic route depends on the desired substitution pattern, substrate availability, and the scale of the synthesis. For researchers in drug development, the modern one-pot and microwave-assisted protocols offer rapid access to diverse libraries of 1,2,4-oxadiazole derivatives for biological screening. This guide provides a foundational understanding and practical protocols to aid in the successful synthesis of this important heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing | MDPI [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate: A Technical Guide to Starting Materials and Core Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential starting materials and synthetic pathways for the preparation of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the experimental protocols for the synthesis of the requisite precursors and the final cyclization reaction, supported by quantitative data and a visual representation of the synthetic workflow.

Introduction

The 1,2,4-oxadiazole ring is a prominent feature in a multitude of biologically active compounds. This compound, in particular, serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The construction of this heterocycle is most commonly achieved through the cyclization of a benzamidoxime with an ethyl oxalyl derivative. This guide will focus on the preparation of these two key starting materials and their subsequent reaction to yield the target compound.

Synthetic Pathways and Starting Materials

The principal synthetic route to this compound involves the reaction of benzamidoxime with a suitable C2-electrophile derived from oxalic acid. Two primary C2 synthons are commonly employed: diethyl oxalate and ethyl chlorooxoacetate.

Synthesis of Benzamidoxime

Benzamidoxime is a crucial precursor, typically synthesized from benzonitrile and hydroxylamine.[1][2] The reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon.[2]

Experimental Protocol: Synthesis of Benzamidoxime from Benzonitrile

A common procedure for the synthesis of benzamidoxime is as follows:

-

To a solution of hydroxylamine hydrochloride (1.32 mol) in water (180 mL), add benzyltriethylammonium chloride (0.06 mol) and benzonitrile (1.2 mol).[3]

-

Cool the mixture to 10°C and slowly add a 30% aqueous solution of sodium hydroxide (336 g) over approximately 1 hour.[3]

-

After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 6 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to 5°C and adjust the pH to 6-7 using 2N hydrochloric acid to precipitate the product.[3]

-

Filter the solid, wash with cold water, and dry under vacuum at 50°C to yield benzamidoxime.[3]

| Starting Materials | Reagents and Conditions | Product | Yield | Purity | Melting Point |

| Benzonitrile | Hydroxylamine HCl, NaOH, Benzyltriethylammonium chloride, H₂O, 40°C, 6h | Benzamidoxime | 80.2%[3] | 98.3%[3] | 77-80°C[3] |

| Benzonitrile | Hydroxylamine HCl, K₂CO₃, PEG-2000, H₂O, 50°C, 4h | Benzamidoxime | 86.2%[3] | 98.7%[3] | 78-80°C[3] |

Synthesis of Ethyl Oxalyl Derivatives

The second key component for the 1,2,4-oxadiazole synthesis is an ethyl oxalyl derivative. Both diethyl oxalate and ethyl chlorooxoacetate can be used.

Diethyl oxalate is a commercially available starting material.

Ethyl chlorooxoacetate (mono-ethyl oxalyl chloride) is a more reactive acylating agent and can be prepared from diethyl oxalate.

Experimental Protocol: Synthesis of Ethyl Chlorooxoacetate from Diethyl Oxalate

A representative procedure for the synthesis of ethyl chlorooxoacetate is as follows:

-

Suspend potassium monoethyl oxalate (0.13 mol) in diethyl ether (20 mL) in an ice bath.[4]

-

Slowly add thionyl chloride (0.25 mol).[4]

-

Heat the reaction mixture under reflux for 15 hours.[4]

-

After the reaction is complete, filter the mixture to remove the solid potassium chloride.[4]

-

Distill the filtrate to collect the fraction at 125-130°C, which is the ethyl chlorooxoacetate product.[4]

| Starting Materials | Reagents and Conditions | Product | Yield | Purity | Boiling Point |

| Diethyl Oxalate | 1. KOAc, H₂O, 70-80°C, 2h; 2. SOCl₂, Diethyl ether, reflux, 15h | Ethyl Chlorooxoacetate | 69% (from potassium monoethyl oxalate)[4] | Not specified | 125-130°C[4] |

| Diethyl Oxalate | PCl₅, 95-100°C, 4 days | Ethyl Chlorooxoacetate | Not specified | Not specified | 39.7°C / 18 mm |

Synthesis of this compound

The final step in the synthesis is the condensation and cyclization of benzamidoxime with the ethyl oxalyl derivative.

From Benzamidoxime and Diethyl Oxalate

This method involves the direct reaction of benzamidoxime with an excess of diethyl oxalate.

Experimental Protocol: Synthesis from Benzamidoxime and Diethyl Oxalate

-

To 8 mL (0.066 mol) of diethyl oxalate, add 3 g (0.022 mol) of benzamidoxime with stirring.[5]

-

Heat the mixture at 120°C for 4 hours.[5]

-

Cool the reaction mixture to room temperature, which should result in the formation of a suspension.[5]

-

Filter the suspension and wash the collected solid with dichloromethane.[5]

-

Wash the resulting solution with water (25 mL), dry with magnesium sulfate, and evaporate the dichloromethane under reduced pressure to obtain the product.[5]

| Starting Materials | Reagents and Conditions | Product | Yield |

| Benzamidoxime, Diethyl Oxalate | 120°C, 4h | Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | 65%[5] |

From Benzamidoxime and Ethyl Chlorooxoacetate

The reaction with the more reactive ethyl chlorooxoacetate is a common method for forming 1,2,4-oxadiazoles.[6] This typically involves an initial acylation of the amidoxime followed by a cyclization step.

Conceptual Experimental Workflow

-

Acylation: Benzamidoxime is reacted with ethyl chlorooxoacetate in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., THF) at a low temperature.

-

Cyclization: The resulting O-acyl amidoxime intermediate is then heated to induce cyclization and dehydration, yielding the 1,2,4-oxadiazole.

Specific quantitative data for the direct synthesis of this compound using this method was not explicitly detailed in the searched literature, but it follows the general principle of 1,2,4-oxadiazole synthesis from amidoximes and acyl chlorides.[6][7]

Synthetic Workflow Diagram

The following diagram illustrates the key synthetic pathways to obtain this compound from the basic starting materials.

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The key to a successful synthesis lies in the efficient preparation of the core starting materials: benzamidoxime and an appropriate ethyl oxalyl derivative. This guide provides researchers and drug development professionals with the fundamental knowledge, including detailed experimental protocols and quantitative data, necessary for the production of this valuable heterocyclic intermediate.

References

- 1. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

- 5. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemintech.ru [chemintech.ru]

The Pharmacological Potential of Phenyl-1,2,4-Oxadiazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique bioisosteric properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Phenyl-1,2,4-oxadiazole derivatives, in particular, exhibit a remarkably broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases. This document provides a comprehensive overview of the pharmacological potential of this compound class, with a focus on quantitative data, experimental methodologies, and key biological pathways.

The versatility of the 1,2,4-oxadiazole core allows for diverse biological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities.[1] Compounds featuring this scaffold have been investigated as inhibitors of various enzymes and as modulators of critical signaling pathways involved in pathophysiology.[1][2] This guide aims to serve as a technical resource for researchers and drug development professionals by consolidating key findings and providing detailed experimental context.

Pharmacological Activities and Quantitative Data

Phenyl-1,2,4-oxadiazole derivatives have been evaluated against numerous biological targets. The following sections summarize their activity in key therapeutic areas, with quantitative data presented for comparative analysis.

Anticancer Activity

The antiproliferative effects of phenyl-1,2,4-oxadiazoles have been extensively studied against various human cancer cell lines.[3] Their mechanisms of action often involve the inhibition of crucial cellular machinery, such as tubulin polymerization or key enzymes like histone deacetylases (HDACs).[1][4]

A series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil demonstrated potent anticancer activity.[3] Notably, the introduction of electron-donating groups, such as methoxy substituents, on the phenyl ring was found to enhance cytotoxicity.[3] For instance, compound 7b , with a 3,4,5-trimethoxy substitution, showed significantly greater activity than the unsubstituted parent compound against multiple cell lines.[3]

Table 1: Anticancer Activity of Phenyl-1,2,4-Oxadiazole Derivatives

| Compound | Substituent on Phenyl Ring | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | MDA MB-231 IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| 7a | H | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 | [3] |

| 7b | 3,4,5-trimethoxy | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 | 0.021 ± 0.0028 | [3] |

| 7c | 3,4-dimethoxy | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 | 1.95 ± 0.19 | [3] |

| 7i | 4-Nitro | 19.4 ± 8.11 | 11.5 ± 2.61 | 15.2 ± 4.19 | 17.3 ± 3.44 | [3] |

| Doxorubicin | Standard | 0.79 - 5.51 | - | - | - |[1] |

Neuroprotective Activity (Anti-Alzheimer's)

Phenyl-1,2,4-oxadiazoles have emerged as multifunctional agents for treating neurodegenerative disorders like Alzheimer's disease (AD).[5][6] Their mechanisms include the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the modulation of pathways like glycogen synthase kinase 3β (GSK-3β).[5][6]

A series of derivatives were designed as multifunctional anti-AD agents, with several compounds showing potent inhibition of AChE, far exceeding the standard drug, donepezil.[5] Compound 4b , for instance, demonstrated an exceptionally low IC₅₀ value against AChE.[5]

Table 2: Neuroprotective Activity of Phenyl-1,2,4-Oxadiazole Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | GSK-3β IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 1b | 0.00215 | 29.33 | - | - | [5] |

| 2b | 0.00311 | 31.91 | - | 396.84 | [5] |

| 4b | 0.00098 | 16.64 | - | - | [5] |

| 5e | - | - | 1.52 | - | [6] |

| 10b | - | - | 0.19 | - | [6] |

| Donepezil | 0.12297 | - | - | - | [5] |

| Rivastigmine | - | 5.88 | - | - |[5] |

Antifungal Activity

Certain phenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential antifungal agents, showing particular efficacy against various plant pathogenic fungi.[7] These compounds are often designed as inhibitors of crucial fungal enzymes like succinate dehydrogenase (SDH).[7]

Table 3: Antifungal Activity of Phenyl-1,2,4-Oxadiazole Derivatives

| Compound | R. solani EC₅₀ (µg/mL) | F. graminearum EC₅₀ (µg/mL) | E. turcicum EC₅₀ (µg/mL) | C. capsica EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| 4f | 12.68 | 29.97 | 29.14 | 8.81 | [7] |

| 4q | 38.88 | 149.26 | 228.99 | 41.67 |[7] |

Antiviral Activity (SARS-CoV-2)

The SARS-CoV-2 main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Phenyl-1,2,4-oxadiazole derivatives have been identified as a new class of Mpro inhibitors.[8] Starting from a hit compound identified through screening, structural optimization led to derivatives with improved inhibitory activity.[8]

Table 4: Anti-SARS-CoV-2 Mpro Activity of Phenyl-1,2,4-Oxadiazole Derivatives

| Compound | Mpro IC₅₀ (µM) | Reference |

|---|---|---|

| Hit-01 | 46 | [8] |

| 16d | 5.27 ± 0.26 |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of phenyl-1,2,4-oxadiazole derivatives, based on published literature.

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The most common methods for synthesizing the 1,2,4-oxadiazole core involve the heterocyclization of an amidoxime with a carboxylic acid derivative or a 1,3-dipolar cycloaddition.[4] The following protocol is a generalized procedure based on the coupling of a substituted benzoic acid with an amidoxime intermediate.[3][7]

Protocol 2.1.1: Synthesis via Amidoxime and Carboxylic Acid Coupling

-

Amidoxime Preparation:

-

Dissolve the starting nitrile (e.g., 4-(cyanomethyl)benzonitrile) in a suitable solvent like aqueous ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., potassium carbonate).

-

Reflux the mixture for 5-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, and collect the resulting amidoxime precipitate by filtration.

-

-

Oxadiazole Ring Formation:

-

Suspend the desired substituted benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

Add coupling agents, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the prepared amidoxime (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or under gentle heating until completion (typically 12-24 hours), as monitored by TLC.

-

Perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in petroleum ether) to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[7]

-

-

Structural Confirmation:

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1]

Protocol 2.2.1: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well microtiter plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of media.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

In Vitro Antifungal Activity (Mycelial Growth Inhibition)

This method evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.[7]

Protocol 2.3.1: Mycelial Growth Inhibition Test

-

Media and Compound Preparation:

-

Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

-

Cool the PDA to approximately 50-60°C.

-

Add the test compound, dissolved in a small amount of a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

-

-

Fungal Inoculation:

-

Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing colony of the test fungus (e.g., R. solani).

-

Place the mycelial disc, mycelium-side down, in the center of the PDA plate containing the test compound.

-

-

Incubation and Measurement:

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing solvent but no compound) has reached the edge of the plate.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

-

Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by testing a range of concentrations and analyzing the dose-response data.[7]

-

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 5. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[1] Ideally, the target compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent at low temperatures.[1] This allows for the selective crystallization of the pure compound upon cooling, while impurities remain dissolved in the surrounding solution (mother liquor).[1] This application note provides a detailed protocol for the purification of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS: 37384-62-6), a key intermediate in the synthesis of various biologically active molecules, using the recrystallization method.[2][3]

Solvent Selection and Optimization

The choice of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should:

-

Exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]

-

Be chemically inert, not reacting with the compound.[1]

-

Possess a relatively low boiling point for easy removal from the purified crystals.[1]

-

Be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

For oxadiazole derivatives, common and effective solvents include ethanol, isopropanol, ethyl acetate, and mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[1][4] A preliminary small-scale solubility test is highly recommended to determine the optimal solvent or solvent system.

Data Presentation: Solvent Screening for Recrystallization

The following table presents hypothetical data for selecting a suitable solvent system for the recrystallization of this compound. This data serves as an example for guiding the experimental solvent screening process.

| Solvent System (v/v) | Solubility at Boiling Point ( g/100 mL) | Solubility at 0-4 °C ( g/100 mL) | Crystal Quality | Estimated Recovery Yield |

| Ethanol | ~15 | ~1.5 | Well-formed needles | Good (~90%) |

| Isopropanol | ~12 | ~1.8 | Small plates | Moderate (~85%) |

| Ethyl Acetate | ~20 | ~4.0 | Fine powder | Fair (~80%) |

| Ethanol/Water (8:2) | ~10 | ~0.5 | Large, well-defined prisms | Excellent (>95%) |

| Ethyl Acetate/Hexane (1:1) | ~8 | ~0.8 | Fine needles | Good (~90%) |

| Toluene | ~18 | ~5.0 | Oiled out initially | Poor |

| Water | Insoluble | Insoluble | N/A | N/A |

Based on this hypothetical data, an Ethanol/Water mixed solvent system appears to be the most effective for achieving both high yield and high purity.

Experimental Protocol

This protocol outlines the detailed methodology for the recrystallization of crude this compound.

Materials:

-

Crude this compound

-

Chosen recrystallization solvent (e.g., Ethanol and deionized water)

-

Activated charcoal (optional, for colored impurities)

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Condenser

-

Fluted filter paper

-

Glass funnel (stemless or short-stemmed)

-

Büchner funnel and flask

-

Vacuum source

-

Spatula

-

Drying oven or vacuum desiccator

Methodology:

-

Dissolution:

-

Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the chosen solvent (e.g., 40 mL of ethanol for an 8:2 ethanol/water system) to the flask.

-

Gently heat the mixture on a hot plate with constant stirring. Add a condenser to the flask to prevent solvent loss.

-

Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure maximum recovery.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution.

-

Reheat the solution to boiling for 5-10 minutes with stirring to allow the charcoal to adsorb the colored impurities.

-

-

Hot Filtration:

-

This step is necessary to remove insoluble impurities or activated charcoal.

-

Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate. Place a fluted filter paper in the funnel.

-

Quickly filter the hot solution through the preheated setup. This prevents premature crystallization of the product on the filter paper or in the funnel stem.

-

-

Crystallization:

-